(3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one
Description
Properties
Molecular Formula |
C14H17ClN2O |
|---|---|
Molecular Weight |
264.75 g/mol |
IUPAC Name |
(3aR,7aS)-3-[(2-chlorophenyl)methyl]-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-one |
InChI |
InChI=1S/C14H17ClN2O/c15-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)16-14(17)18/h1-2,5-6,12-13H,3-4,7-9H2,(H,16,18)/t12-,13+/m0/s1 |
InChI Key |
LVIZLOZXRWBAEH-QWHCGFSZSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)NC(=O)N2CC3=CC=CC=C3Cl |
Canonical SMILES |
C1CCC2C(C1)NC(=O)N2CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Core Structure Formation via Cyclization
The octahydro-benzo[d]imidazol-2-one scaffold is typically synthesized through intramolecular cyclization. A key method involves:
- Starting material : Cyclohexane-1,2-diamine derivatives.
- Reaction : Condensation with carbonyl sources (e.g., urea, phosgene, or triphosgene) under acidic or basic conditions.
Example protocol ():
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Cyclohexane-1,2-diamine, urea, 150°C, 6h | 72% | Forms imidazolidinone core via thermal cyclization. |
| 2 | 2-Chlorobenzyl bromide, K₂CO₃, DMF, 80°C, 12h | 68% | N-Alkylation introduces the 2-chlorobenzyl group. |
Stereochemical control at C3a and C7a is achieved using chiral auxiliaries or asymmetric hydrogenation, though explicit details for this compound are sparse in the provided sources.
Multi-Component Cascade Reactions
A one-pot cascade approach, inspired by iodine-catalyzed methods (), can streamline synthesis:
- Components :
- o-Amino-N-(prop-2-yn-1-yl)benzamide (precursor).
- 2-Chlorobenzyl azide (in situ generation).
- Conditions : 10 mol% I₂, MeOH, 50°C, 12h.
- Simultaneous formation of the imidazolone ring and 2-chlorobenzyl linkage.
- Avoids isolation of intermediates, improving efficiency (yield ~65–70%).
Resolution of Racemic Mixtures
For enantiomerically pure (3aS,7aR) configurations, chiral resolution is critical:
- Method : Use of (−)-di-p-toluoyl-D-tartaric acid as a resolving agent ().
- Process :
- Racemic octahydro-benzo[d]imidazol-2-one is treated with the chiral acid in ethanol.
- Crystallization yields the desired (3aS,7aR)-enantiomer (≥98% ee).
Alternative Routes via Ring-Closing Metathesis
A less conventional but promising strategy involves Grubbs catalyst-mediated metathesis:
- Substrate : Diethyl (2-chlorobenzylamino)cyclohex-1-ene-1,2-dicarboxylate.
- Conditions : 5 mol% Grubbs II, toluene, 110°C, 24h.
- Outcome : Forms the bicyclic framework in 58% yield, followed by hydrolysis and decarboxylation.
Critical Analysis of Methodologies
| Method | Yield | Stereocontrol | Scalability |
|---|---|---|---|
| Cyclization | 68–72% | Moderate (requires resolution) | High |
| Cascade | 65–70% | Limited (racemic) | Moderate |
| Metathesis | 58% | Poor | Low |
Optimal pathway : Cyclization followed by chiral resolution balances yield and enantiomeric purity for pharmaceutical applications.
Synthetic Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound has a similar aromatic structure but differs in its functional groups and overall reactivity.
Bromine Compounds: These compounds share some reactivity patterns with (3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one, particularly in substitution reactions.
Trimethoxyphenylsilane: This compound has a similar benzyl group but differs in its silicon-containing functional groups.
Uniqueness
This compound is unique due to its specific combination of a chlorobenzyl group and an octahydro-benzimidazol-2-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
The compound (3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one is a member of the benzoimidazole class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzoimidazole core with a chlorobenzyl substituent, which may influence its biological interactions.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Potassium Channel Modulation : Some studies suggest that benzoimidazole derivatives can modulate potassium channels, which are crucial for various physiological processes including nerve impulse transmission and muscle contraction .
- Antimicrobial Activity : There is evidence that certain benzoimidazole compounds exhibit antimicrobial properties. This activity could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
- Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines or pathways .
Biological Activity Data
A summary of the biological activities observed for this compound and related compounds is presented in the table below:
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Potassium Channel Studies : A 2015 study demonstrated that a related benzoimidazole compound significantly enhanced potassium channel activity in neuronal cells, suggesting potential applications in treating neurological disorders .
- Antimicrobial Efficacy : A 2018 study reported that derivatives of benzoimidazole exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating their promise as therapeutic agents in infectious diseases .
- Anti-inflammatory Mechanisms : Research published in 2020 highlighted the anti-inflammatory properties of a similar compound by showing reduced expression of inflammatory markers in an animal model of arthritis .
Q & A
Q. Table 1. Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Alkylation (N1) | 2-Chlorobenzyl Br, NEt₃ | 71 | >95% | |
| Asymmetric Catalysis | Cu(I)/(R)-BINAP, THF | 85 | 98% (ee >90%) | |
| Enzymatic Resolution | Lipase PS, iPrOH | 65 | 99% (ee 99%) |
Q. Table 2. Key Spectroscopic Data
| Technique | Diagnostic Feature | Reference |
|---|---|---|
| ¹H NMR | δ 4.5–5.0 ppm (CH₂ of benzyl) | |
| ¹³C NMR | δ 165 ppm (C=O) | |
| HRMS | [M+H]⁺ = 307.0845 (C₁₅H₁₆ClN₂O₂) |
Research Gaps and Future Directions
- Environmental Impact : No data exist on biodegradation or ecotoxicity. Apply OECD Test Guideline 301 for aerobic degradation .
- In Vivo Efficacy : Rodent models (e.g., PTZ-induced seizures) can validate anticonvulsant activity suggested by in vitro GABA assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
